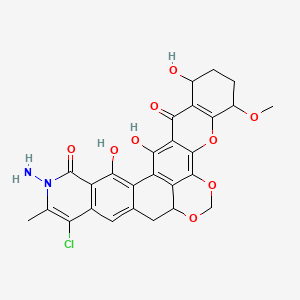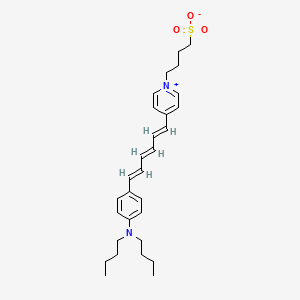
RH 237
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium involves several steps. The key synthetic route includes the formation of the hexatrienyl chain and its subsequent attachment to the pyridinium ring. The reaction conditions typically involve the use of organic solvents such as DMSO and require careful control of temperature and light exposure . Industrial production methods are similar but scaled up to accommodate larger quantities, ensuring consistent quality and purity .
Chemical Reactions Analysis
4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe to study molecular interactions and dynamics.
Biology: Employed in imaging techniques to monitor neuronal activity and membrane potentials.
Medicine: Utilized in high-throughput drug screening and ion channel studies.
Industry: Applied in the development of biosensors and diagnostic tools.
Mechanism of Action
The mechanism of action of 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium involves its ability to bind to neuronal membranes and respond to changes in membrane potential. This binding alters the fluorescence properties of the compound, allowing researchers to visualize and measure neuronal activity. The molecular targets include ion channels and synaptic membranes, and the pathways involved are primarily related to neuronal signaling and membrane dynamics .
Comparison with Similar Compounds
Similar compounds to 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium include other potential-sensitive dyes such as:
Di-4-ANEPPS: Another potential-sensitive dye used for similar applications but with different spectral properties.
RH 421: A related compound with variations in its chemical structure, leading to different binding affinities and fluorescence characteristics.
The uniqueness of 4-(6-(4-Dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4’-sulfobutyl)pyridinium lies in its fast response time and high sensitivity, making it particularly suitable for real-time imaging of neuronal activity .
Properties
CAS No. |
83668-91-1 |
|---|---|
Molecular Formula |
C29H40N2O3S |
Molecular Weight |
496.7 g/mol |
IUPAC Name |
4-[4-[(1E,3E,5E)-6-[4-(dibutylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C29H40N2O3S/c1-3-5-22-31(23-6-4-2)29-17-15-27(16-18-29)13-9-7-8-10-14-28-19-24-30(25-20-28)21-11-12-26-35(32,33)34/h7-10,13-20,24-25H,3-6,11-12,21-23,26H2,1-2H3 |
InChI Key |
VJFBYTPFDXZYDN-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
Isomeric SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
Synonyms |
4-(6-(4-dibutylaminophenyl)-1,3,5-hexatrienyl)-1-(4'-sulfobutyl)pyridinium RH 237 RH-237 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 14-ethylidene-6-hydroxy-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3(8),4,6-triene-16-carboxylate](/img/structure/B1237032.png)
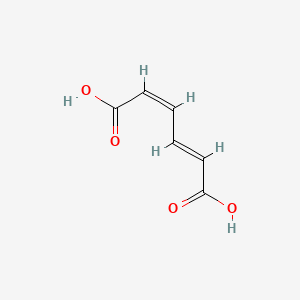
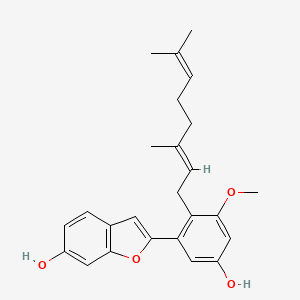
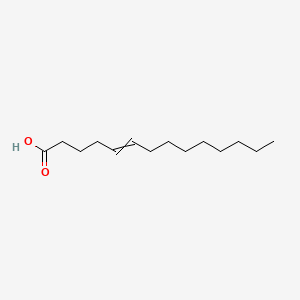
![N-[2-(1-pyrrolidinyl)ethyl]-8-quinolinesulfonamide](/img/structure/B1237040.png)
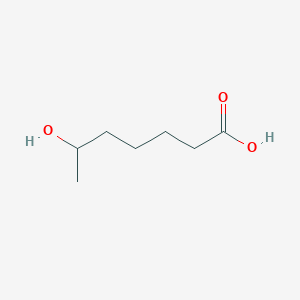
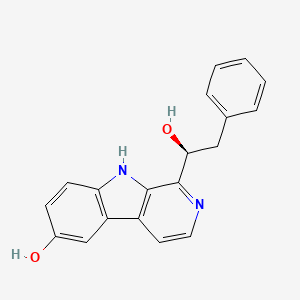


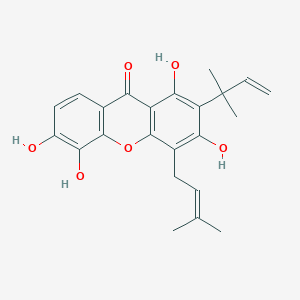
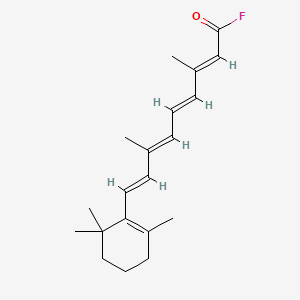
![4-[(R)-2-[[(R)-2-Hydroxy-2-phenylethyl]amino]propyl]benzoic acid](/img/structure/B1237053.png)

